molecular formula CH4NaO3S B1220489 Sodium methanesulfonate CAS No. 2386-57-4

Sodium methanesulfonate

Cat. No.: B1220489
CAS No.: 2386-57-4
M. Wt: 119.10 g/mol
InChI Key: DWNWZFAKFWMPTI-UHFFFAOYSA-N
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Description

Sodium methanesulfonate is a white crystalline powder characterized by its sodium and methanesulfonate functional groups. The molecular formula of this compound is CH₃SO₃Na, and it has a molecular weight of 118.09 g/mol .

Mechanism of Action

Target of Action

Sodium methanesulfonate, also known as colistin methanesulfonate (CMS), is primarily used as a prodrug for colistin . Colistin targets multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It is also used as an anion source [CH3SO3]− for synthesizing ionic liquids .

Mode of Action

This compound is an inactive prodrug that is converted into its active form, colistin, in the body . Colistin interacts with the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca2+ and Mg2+) from the phosphate groups of membrane lipids. This leads to an increase in the permeability of the cell envelope, leakage of cellular contents, and ultimately cell death .

Biochemical Pathways

It is known that the compound can act as a protein precipitant, aiding in the isolation and purification of specific proteins from complex mixtures.

Pharmacokinetics

The pharmacokinetics of this compound, when used as a prodrug for colistin, are complex . Due to its large molecular weight and cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The primary result of this compound’s action is the death of targeted Gram-negative bacteria. By increasing the permeability of the bacterial cell envelope, it causes leakage of cellular contents and eventually leads to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that colistin binds to laboratory materials, which can raise many experimental issues and make studies on colistin tricky . Furthermore, resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses . Therefore, the use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .

Biochemical Analysis

Biochemical Properties

Sodium methanesulfonate plays a significant role in biochemical reactions, primarily as a source of methanesulfonate anions. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound is used in the preparation of polyanionic antimicrobial membranes, where it interacts with microbial cell walls, disrupting their integrity and leading to cell lysis . Additionally, it is involved in the synthesis of indole acids, which act as inhibitors of phosphodiesterase enzymes, thereby modulating cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, this compound disrupts cell wall integrity, leading to cell death . In mammalian cells, it can modulate enzyme activity, affecting metabolic pathways and gene expression. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . In some cases, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism. It can be metabolized by bacteria and other microorganisms, leading to the production of methanesulfonate and other sulfur-containing compounds . The compound interacts with enzymes involved in sulfur metabolism, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular function and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and influence cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methanesulfonate can be synthesized by neutralizing methanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is evaporated to yield the crystalline product .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of dimethylsulfide using chlorine, followed by neutralization with sodium hydroxide. This method is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Typically involves alcohols and acids in the presence of this compound as a catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products:

    Esterification: Produces esters and water.

    Substitution: Produces substituted products where the methanesulfonate group is replaced by the nucleophile.

Scientific Research Applications

Sodium methanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium methanesulfonate is unique due to its high solubility in water and its ability to act as a versatile reagent in organic synthesis. Its crystalline form makes it easier to handle and store compared to its liquid counterpart, methanesulfonic acid .

Properties

CAS No.

2386-57-4

Molecular Formula

CH4NaO3S

Molecular Weight

119.10 g/mol

IUPAC Name

sodium;methanesulfonate

InChI

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

DWNWZFAKFWMPTI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CS(=O)(=O)O.[Na]

Key on ui other cas no.

2386-57-4

Pictograms

Irritant

Related CAS

75-75-2 (Parent)

Synonyms

arium methanesulfonate
BMS-480188
methanesulfonate
methanesulfonic acid
methanesulfonic acid, ammonia salt
methanesulfonic acid, chromium (2+) salt
methanesulfonic acid, chromium (3+) salt
methanesulfonic acid, cobalt (2+) salt
methanesulfonic acid, copper (2+) salt
methanesulfonic acid, iron (2+) salt
methanesulfonic acid, iron (3+)salt
methanesulfonic acid, nickel (2+) salt
methanesulfonic acid, potassium salt
methanesulfonic acid, silver (1+) salt
methanesulfonic acid, sodium salt
methylsulfonate
potassium mesylate
potassium methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of sodium methanesulfonate?

A1: this compound has the molecular formula CH3SO3Na and a molecular weight of 118.09 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A: Yes, infrared (IR) spectroscopy has been used to study the state of molecular-ion equilibria of this compound solutions in both water and methanesulfonic acid. []

Q3: How does the presence of this compound affect the properties of sodium chloride (NaCl) particles?

A: Research indicates that this compound can significantly influence both the hygroscopic and reactive properties of NaCl particles. Notably, the presence of this compound leads to a decrease in the net reaction probability of the particle-HNO3 heterogeneous reaction. This effect is more pronounced at lower relative humidity levels and with increasing concentrations of this compound. []

Q4: What unique structural characteristic of this compound influences its interaction with sodium chloride particles?

A: The surfactant properties of methanesulfonate ions (CH3SO3-) contribute to their accumulation at the surface of wet, deliquesced NaCl particles. This surface accumulation plays a crucial role in altering the hygroscopic and reactive properties of the mixed particles. []

Q5: How does the presence of this compound impact the deliquescence behavior of NaCl particles?

A: The deliquescence of mixed this compound/NaCl particles occurs in two distinct steps. Initially, at approximately 69% relative humidity, the this compound shell absorbs water. Subsequently, at around 75% relative humidity, the NaCl core undergoes deliquescence. This two-step deliquescence behavior differs from that of pure NaCl particles and highlights the influence of this compound on the hygroscopic properties of the mixture. []

Q6: What is a notable application of this compound in organic synthesis?

A: this compound serves as a valuable reagent in the synthesis of water-soluble 1,3,4-trisubstituted tetrahydropyrimidin-2(1H)-one derivatives. These derivatives, characterized by the presence of a this compound fragment at the first position of the heterocycle, are prepared through a regioselective method involving the reaction of (1-(3,3-diethoxypropyl)ureido)methanesulfonate with various aromatic and heterocyclic nucleophiles. []

Q7: What are the advantages of using this compound in the preparation of methanesulfonic acid compared to traditional methods?

A: Employing this compound as a raw material in the production of methanesulfonic acid, particularly through bipolar membrane electrodialysis technology, offers several advantages over conventional organic synthesis methods. These include lower raw material costs, the ability to recycle alkali liquor (reducing preparation costs), avoidance of secondary environmental pollution, and an improved safety profile. []

Q8: How can the local head group concentration within sodium dodecyl sulfate and sodium dodecanesulfonate micelles be determined?

A: The local head group concentration in these micelles can be determined using chemical trapping. This involves employing 4-n-hexadecyl-2,6-dimethylbenzenediazonium tetrafluoroborate (16-ArN2BF4) as a probe and comparing the relative product yields obtained in the micellar solutions to those obtained in water using analogous short-chain compounds. []

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